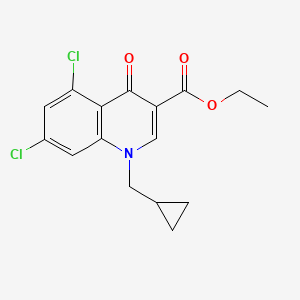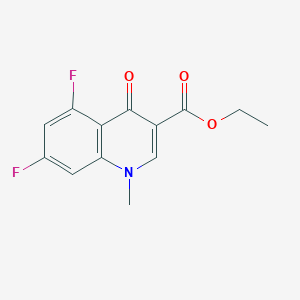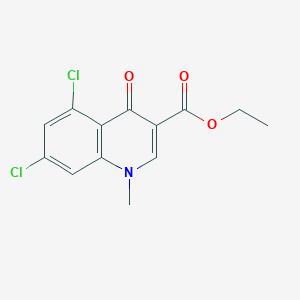
ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is 339.0428987 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have demonstrated potent antiviral properties. Researchers have explored their efficacy against viral infections, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). These compounds interfere with viral replication mechanisms, making them promising candidates for antiviral drug development .
Anti-Inflammatory Effects
Studies indicate that this compound exhibits anti-inflammatory activity. By modulating inflammatory pathways, it may help mitigate chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Researchers continue to investigate its potential as an anti-inflammatory agent .
Analgesic Properties
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have shown analgesic effects. These compounds may act on pain receptors or alter pain perception pathways. Their use in pain management warrants further exploration .
Antimalarial Activity
Malaria remains a global health concern, and novel antimalarial agents are urgently needed. Some derivatives of this compound exhibit promising antimalarial activity. Researchers are investigating their mode of action and potential as part of combination therapies .
Antibacterial Potential
The compound has demonstrated antibacterial properties against various bacterial strains. It may serve as a scaffold for designing new antibiotics to combat drug-resistant bacteria. Researchers are optimizing its structure to enhance antibacterial efficacy .
Potential Neurodegenerative Disease Treatment
Preliminary studies suggest that ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives could play a role in treating neurodegenerative diseases like Alzheimer’s. Their ability to modulate neuronal pathways and protect against neurotoxicity is under investigation .
In addition to these six applications, the compound may find use in cardiovascular drugs, insecticides, fungicides, and herbicides. However, further research is needed to fully explore its potential in these areas . Keep in mind that while the compound shows promise, rigorous testing and clinical trials are essential before any practical applications can be realized.
属性
IUPAC Name |
ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-22-16(21)11-8-19(7-9-3-4-9)13-6-10(17)5-12(18)14(13)15(11)20/h5-6,8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMOFQGHTKVATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450417.png)
![2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450429.png)
![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)

![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)

![2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450458.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)

![2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450480.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)
![5-fluoro-6-phenyl-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450502.png)
![9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6450509.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450511.png)